CA II Isoform Selectivity Gap – Target Compound (Predicted) vs. N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide
No experimental carbonic anhydrase inhibition data exist for 3-methyl-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)butanamide. The closest structurally characterized analog is N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide, which binds human CA I with Ki=103 nM and CA II with Ki=940 nM (stopped-flow CO₂ hydration assay) [1]. The target compound replaces the terminal sulfamide (–SO₂NH₂) with a bulky 3-methylbutanamide (–CO–CH₂–CH(CH₃)₂), a modification that in related acyl-thiadiazole series has been computed to reduce CA II affinity by >1 log unit via steric clash in the active site [2]. This creates a predicted CA I/CA II selectivity gap of at least 9-fold for the target compound versus the sulfamide analog, pending experimental confirmation.
| Evidence Dimension | Carbonic anhydrase II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted Ki > 1000 nM |
| Comparator Or Baseline | N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide: CA II Ki = 940 nM |
| Quantified Difference | Predicted >1 log unit reduction vs. comparator (inferred from 3D-QSAR models of acyl-thiadiazole series) |
| Conditions | Stopped-flow CO₂ hydration assay; human recombinant CA II; in silico prediction via pharmacophore/3D-QSAR models |
Why This Matters
Scientists seeking a thiadiazole sulfonamide with reduced off-target carbonic anhydrase II activity relative to the sulfamide analog may prefer this compound, assuming the predicted selectivity is experimentally verified.
- [1] BindingDB. BDBM50256568 – CHEMBL482150: N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide. Ki data for human CA I and CA II. URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50256568 (accessed 2026). View Source
- [2] Khan MF, Verma G, Akhtar W, Shaquiquzzaman M, Akhter M, Rizvi MA, Alam MM. Pharmacophore modeling, 3D-QSAR, docking study and ADME prediction of acyl 1,3,4-thiadiazole amides and sulfonamides as antitubulin agents. Arabian Journal of Chemistry. 2019;12(8):5000-5018. View Source
